Selective Antagonism of Allopregnanolone-Induced GABAergic Inhibition at 1:1 Molar Ratio in Hippocampal Electrophysiology
Allopregnan-3beta-ol-20-one (epiallopregnanolone) acts as a selective functional antagonist of allopregnanolone (3α-hydroxy-5α-pregnan-20-one) at the GABA-A receptor. In rat hippocampal CA1 slices, a 6.25 fmol dose of allopregnanolone produced reversible inhibition of the population spike. The same 6.25 fmol dose of allopregnan-3beta-ol-20-one alone had no significant effect compared to vehicle control. When co-applied, a 1:1 molar ratio of epiallopregnanolone to allopregnanolone produced complete blockage of allopregnanolone-mediated inhibition. Notably, this antagonism is selective—epipregnanolone (the 3β-isomer of pregnanolone with a 5β-configuration) failed to block allopregnanolone's inhibition at the same 1:1 molar ratio [1].
| Evidence Dimension | Functional antagonism of allopregnanolone-induced population spike inhibition |
|---|---|
| Target Compound Data | 6.25 fmol epiallopregnanolone alone: no significant effect; 1:1 molar ratio with allopregnanolone: complete blockade of inhibition |
| Comparator Or Baseline | Allopregnanolone (3α-isomer): 6.25 fmol alone produced reversible inhibition; Epipregnanolone (3β,5β-isomer): failed to block allopregnanolone at 1:1 ratio |
| Quantified Difference | Target compound achieves complete blockade at 1:1 ratio; comparator epipregnanolone shows no blockade at identical ratio |
| Conditions | Rat hippocampal CA1 stratum pyramidale in vitro; Schaffer collateral stimulation; population spike recording; local drug application via pressure pipette |
Why This Matters
This establishes allopregnan-3beta-ol-20-one as a validated, potent antagonist tool compound for dissecting 3α-neurosteroid mechanisms, with clear superiority over the 5β-configuration analog epipregnanolone for this application.
- [1] Wang MD, Bäckström T, Landgren S. The inhibitory effects of allopregnanolone and pregnanolone on the population spike, evoked in the rat hippocampal CA1 stratum pyramidale in vitro, can be blocked selectively by epiallopregnanolone. Acta Physiologica Scandinavica. 2000;169(4):333-341. View Source
